Product packaging for 3-Phenoxy-benzenepropanamine(Cat. No.:)

3-Phenoxy-benzenepropanamine

Cat. No.: B7856511
M. Wt: 227.30 g/mol
InChI Key: RCDYAFZKLQKAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxy-benzenepropanamine is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is a member of the benzenepropanamine class of compounds, which are of significant interest in medicinal chemistry research . Benzenepropanamine derivatives are extensively studied for their potential biological activities, particularly in the realm of central nervous system agents . For instance, the well-known antidepressant fluoxetine is an N-methylated and fluorinated analog within this structural family, highlighting the pharmacological relevance of this chemical scaffold . As such, this compound serves as a valuable chemical intermediate or building block for researchers synthesizing and evaluating novel compounds for various investigative purposes . The compound is characterized by the SMILES code NCCCC1=CC=CC(OC2=CC=CC=C2)=C1 . It is supplied with the CAS Registry Number 1057671-89-2 and should be stored and handled according to the supplier's Safety Data Sheet . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B7856511 3-Phenoxy-benzenepropanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYAFZKLQKAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenoxy Benzenepropanamine and Its Analogs

Classical Organic Synthesis Routes to the Benzenepropanamine Core

The construction of the fundamental 3-phenoxy-benzenepropanamine scaffold is typically achieved through well-established synthetic pathways. A common and versatile approach begins with a propiophenone (B1677668) derivative, which undergoes a series of transformations including reduction, halogenation, and etherification to build the carbon-nitrogen and carbon-oxygen bonds that define the molecule.

One illustrative pathway starts with 3-chloropropiophenone (B135402). The ketone is first reduced to the corresponding alcohol, 3-chloro-1-phenyl-1-propanol. This intermediate is then reacted with phenol (B47542) in the presence of a base, such as sodium hydride, to form the characteristic phenoxy ether linkage. The terminal chloride is subsequently converted to the primary amine to yield the final product.

The introduction of the amine group is a critical step in the synthesis. Several amination methods can be employed, depending on the specific precursors and desired outcome.

From Halide Precursors: A common strategy involves the conversion of a terminal halide to an amine. For instance, an intermediate such as 3-chloro-1-phenoxy-1-phenylpropane can be reacted with sodium azide (B81097) to form the corresponding azide derivative. google.com This azide is then reduced to the primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. google.com

Reductive Amination: An alternative route involves the reductive amination of a ketone precursor. A phenoxy-substituted ketone can be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the amine.

Using Amino-Substituted Starting Materials: Some syntheses begin with precursors that already contain the nitrogen atom. For example, syntheses of related structures often start from β-dimethylaminopropiophenone. google.com The ketone is reduced to an alcohol, followed by etherification. The final step involves the demethylation of the tertiary amine to a secondary or primary amine using reagents like phenyl chloroformate or cyanogen (B1215507) bromide. google.com

Amination Method Precursor Type Key Reagents Product
Azide Reduction3-Halo-1-phenoxy-1-phenylpropane1. Sodium Azide (NaN₃) 2. Lithium Aluminum Hydride (LiAlH₄) or H₂/PdThis compound
Pre-existing Amineβ-Dimethylaminopropiophenone1. NaBH₄ (reduction) 2. Phenol, Base (etherification) 3. Phenyl chloroformate (demethylation)N-methyl-3-phenoxy-benzenepropanamine
Reductive Amination1-Phenyl-3-phenoxy-1-propanoneAmmonia (NH₃), Sodium Cyanoborohydride (NaBH₃CN)This compound

Key precursors for these classical routes include:

Propiophenone derivatives: Compounds like 3-chloropropiophenone or β-dimethylaminopropiophenone serve as the foundational backbone.

Phenols: Phenol or substituted phenols are required for forming the ether linkage. For example, the synthesis of the antidepressant fluoxetine (B1211875), an analog, utilizes 4-(trifluoromethyl)phenol. iaea.org

Reducing and Halogenating Agents: Reagents such as sodium borohydride (B1222165) for ketone reduction and thionyl chloride for alcohol-to-halide conversion are crucial.

Common intermediates that are isolated or formed in situ during the synthesis include:

Amino alcohols: Such as 3-dimethylamino-1-phenyl-1-propanol. google.com

Halo-alcohols and Halo-ethers: For example, 3-chloro-1-phenyl-1-propanol and 3-chloro-1-phenoxy-1-phenylpropane.

Azido compounds: Such as 3-azido-1-phenoxy-1-phenylpropane, which is a direct precursor to the primary amine. google.com

Compound Type Example Role in Synthesis
Precursor3-ChloropropiophenoneStarting material providing the phenylpropane backbone.
PrecursorPhenolProvides the phenoxy group for etherification.
Intermediate3-Chloro-1-phenyl-1-propanolFormed after reduction of the ketone; precursor to etherification.
Intermediate3-Azido-1-phenoxy-1-phenylpropaneFormed after azidation; direct precursor to the amine. google.com
Final Product AnalogFluoxetineN-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. echemi.com

Enantioselective Synthesis of Chiral this compound Derivatives

Many biologically active analogs of this compound are chiral, with activity often residing in a single enantiomer. Therefore, methods for controlling stereochemistry are of paramount importance. Enantioselective synthesis aims to produce the desired stereoisomer in high optical purity, avoiding the need for resolving a racemic mixture.

A key step for inducing chirality is the reduction of a prochiral ketone (e.g., a 3-substituted-1-phenylpropiophenone) to a chiral alcohol. Asymmetric reduction strategies utilize chiral reagents or catalysts to favor the formation of one alcohol enantiomer over the other.

One effective method involves the use of chiral borane (B79455) complexes. For example, prochiral aromatic ketones can be reduced asymmetrically using chiral alkoxy-amine-borane complexes, yielding secondary alcohols with significant enantiomeric excess. rsc.org Another approach employs catalytic amounts of a chiral ligand in conjunction with a reducing agent. The synthesis of a chiral precursor for fluoxetine has been accomplished by reducing the corresponding ketone with lithium aluminum hydride using (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol as a chiral ligand. google.com

Asymmetric Reduction Method Catalyst / Reagent Substrate Outcome
Catalytic HydrogenationChiral Rhodium or Ruthenium complexesProchiral phenoxy-propiophenoneEnantiomerically enriched alcohol
Chiral Borane ReductionChiral alkoxy-amine-borane complexesAromatic ketoneOptically active secondary alcohol rsc.org
Ligand-Modified Hydride ReductionLiAlH₄ with chiral amino alcohol ligand3-DimethylaminopropiophenoneChiral 3-dimethylamino-1-phenyl-1-propanol google.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a carboxylic acid precursor. wikipedia.orgnih.gov The resulting chiral amide can then undergo diastereoselective alkylation to set the desired stereocenter. Subsequent removal of the auxiliary and further functional group manipulations would lead to the chiral target molecule.

Oxazolidinones: These auxiliaries, developed by Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

Pseudoephedrine and Analogs: Pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries for the asymmetric alkylation of enolates, providing access to enantiomerically enriched products. wikipedia.orgnih.gov

Chiral Catalysts: Asymmetric catalysts, such as BINOL derivatives, can be used to catalyze reactions like asymmetric allylations, which can be adapted to form chiral homoallylic amine precursors. beilstein-journals.org These methods offer the advantage of using sub-stoichiometric amounts of the chiral controller.

Solid-Phase Synthetic Approaches to Phenoxy-Benzenepropanamine Analogs

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries of related compounds for high-throughput screening. In this approach, the synthesis is carried out on a solid support, typically a polymeric resin. lsu.edu This simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.

The synthesis of a library of this compound analogs could be envisioned by first attaching a suitable precursor to a solid support via a cleavable linker. For example, a phenol-derived precursor could be immobilized on the resin. This resin-bound substrate would then be subjected to a sequence of reactions, such as etherification with a halo-propylbenzene derivative, followed by amination.

The key advantages of this approach are the ability to automate the process and to use a "split-and-pool" strategy to rapidly generate a large number of distinct analogs by varying the building blocks (e.g., different phenols, different amines) at each step. Once the synthesis is complete, the final products are cleaved from the solid support for biological evaluation. lsu.edu While specific examples for this compound are not widely documented, the principles have been extensively applied to other heterocyclic and drug-like scaffolds. semanticscholar.orgresearchgate.net

Resin-Based Synthesis Techniques for Diversity-Oriented Libraries

The solid-phase synthesis of molecules like this compound, which feature a diaryl ether linkage and an aminoalkyl side chain, requires a careful selection of the resin support. The choice of resin is critical as it must be stable to the reaction conditions employed for both the formation of the diaryl ether and the elaboration of the propanamine side chain. Commonly used resins in solid-phase organic synthesis include polystyrene-based resins, such as Merrifield and Wang resins, as well as more specialized resins designed for specific applications.

For the synthesis of diaryl ether-containing compounds, a common strategy involves the immobilization of a phenolic precursor onto the resin. For instance, a hydroxy-functionalized resin can be used to anchor a suitably protected phenol. Alternatively, a resin-bound aryl halide can be coupled with a phenol in solution. The Ullmann condensation is a frequently employed method for the formation of the diaryl ether bond on a solid support. This reaction typically involves a copper catalyst and a base to promote the coupling of an aryl halide with an alcohol or phenol.

The construction of the propanamine side chain can be achieved through various synthetic transformations on the resin-bound intermediate. For example, a resin-bound phenoxy-benzaldehyde could undergo a Wittig reaction to introduce a two-carbon extension, followed by reduction and amination to furnish the desired propanamine moiety. Alternatively, a resin-bound phenoxy-benzene derivative could be functionalized with a three-carbon chain containing a masked amino group, which is then deprotected in a final step.

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. nih.gov In the context of this compound analogs, a DOS approach on a solid support could involve varying the substituents on both the phenoxy and the benzene (B151609) rings, as well as modifying the length and substitution of the propanamine side chain. This is efficiently achieved by splitting the resin into multiple portions after a common synthetic step and then subjecting each portion to a different set of reagents.

Below is an interactive data table summarizing common resins used in the solid-phase synthesis of small molecules, which could be adapted for the synthesis of this compound analogs.

Resin TypeFunctional GroupCommon ApplicationsCleavage Conditions
Merrifield Resin ChloromethylAttachment of carboxylic acidsStrong acids (e.g., HF)
Wang Resin p-Alkoxybenzyl alcoholAttachment of carboxylic acidsModerate acids (e.g., TFA)
Rink Amide Resin Fmoc-protected amino groupSynthesis of amides and aminesMild acids (e.g., dilute TFA)
2-Chlorotrityl Chloride Resin ChlorotritylAttachment of carboxylic acids, alcohols, and aminesVery mild acids (e.g., dilute TFA, AcOH)

Structure Activity Relationship Sar Studies of 3 Phenoxy Benzenepropanamine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-phenoxy-benzenepropanamine derivatives is intricately linked to their three-dimensional structure and the specific arrangement of their functional groups. The core scaffold consists of a benzenepropanamine unit linked to a phenoxy moiety. The nature and substitution of these aromatic rings, as well as the linker connecting them, are critical determinants of activity.

Influence of Aromatic Ring Substitutions on Benzenepropanamine Potency

Substituents on the benzene (B151609) ring of the benzenepropanamine core can profoundly alter the molecule's electronic and steric properties, thereby influencing its biological potency. The effect of a substituent is largely determined by its inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) decrease it. libretexts.org This modulation of electron density can affect how the ring interacts with a biological target, for instance, through π-π stacking or cation-π interactions.

The position of the substituent (ortho, meta, or para) is also crucial. For example, studies on related aromatic compounds have shown that meta and para substitutions can confer similar potency, while an ortho substitution may decrease activity due to steric hindrance or unfavorable intramolecular interactions. nih.gov The electronic nature of the aromatic system, influenced by these substituents, can impact the reactivity of the entire molecule through inductive effects. nih.gov

Table 1: Influence of Aromatic Ring Substitutions on Benzenepropanamine Potency
Substituent TypePositionGeneral Effect on PotencyRationale
Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃)ParaOften increases potencyEnhances electron density of the ring, potentially improving binding interactions. libretexts.org
Electron-Withdrawing Group (EWG) (e.g., -Cl, -CF₃)MetaVariable; can increase or decrease potencyAlters electronic distribution, which may be favorable or unfavorable depending on the target's active site. libretexts.org
Bulky Group (e.g., -C(CH₃)₃)OrthoOften decreases potencySteric hindrance can prevent optimal binding orientation within the receptor pocket. nih.gov
Halogen (e.g., -F, -Cl)ParaOften increases potencyCan enhance binding through specific halogen bonds and improve metabolic stability.

Impact of the Phenoxy Moiety on Molecular Interactions

The phenoxy ring can engage in several types of non-covalent interactions within a receptor's binding site, including:

Hydrophobic Interactions: The nonpolar character of the phenyl ring facilitates interactions with hydrophobic pockets in the target protein.

π-π Stacking: The electron-rich π-system of the phenoxy ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Modifications to the phenoxy ring can fine-tune these interactions. For instance, adding electron-withdrawing groups can alter the ring's quadrupole moment, influencing stacking interactions, while adding small hydrophobic groups can enhance binding in specific pockets. nih.gov

Table 2: Impact of Phenoxy Moiety Modifications on Biological Activity
ModificationExample AnalogueObserved Effect on ActivityPotential Rationale
Unsubstituted PhenoxyParent CompoundBaseline ActivityPrimarily hydrophobic and π-stacking interactions.
Para-Fluoro Substitution4-Fluorophenoxy analogueIncreased Activity mdpi.comresearchgate.netThe fluoro group can form specific interactions (e.g., halogen bonds) and alter the ring's electronics favorably.
Para-Methoxy Substitution4-Methoxyphenoxy analogueVariable ActivityAdds a hydrogen bond acceptor and alters electronics, which may or may not be beneficial.
Replacement with a non-aromatic groupCyclohexyloxy analogueDecreased ActivityLoss of π-π stacking interactions demonstrates the importance of the aromatic nature of the moiety.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. frontiersin.org By using statistical methods, QSAR models can predict the activity of novel compounds and provide insight into the structural features that are most important for potency.

Physicochemical Descriptors in Predicting Phenoxy-Benzenepropanamine Activity

The biological activity of a drug is governed by its physicochemical properties, which can be quantified using molecular descriptors. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For phenoxy-benzenepropanamine derivatives, key descriptors include:

Lipophilicity (logP or ClogP): This descriptor measures a compound's affinity for a nonpolar environment. It is crucial for membrane permeability and hydrophobic interactions at the target site. nih.gov

Electronic Descriptors (e.g., Hammett constants, pKa, dipole moment): These describe the electron distribution in the molecule, which influences electrostatic interactions and reactivity.

Steric Descriptors (e.g., Molar Refractivity (MR), van der Waals volume): These quantify the size and shape of the molecule, which are critical for ensuring a proper fit within the binding site. A QSAR study on structurally related compounds found that molar refractivity was a significant contributor to the activity model. researchgate.net

Topological Descriptors (e.g., Polar Surface Area (PSA)): TPSA and 3D-PSA are used to predict a molecule's ability to form hydrogen bonds and permeate membranes. nih.gov

Table 3: Key Physicochemical Descriptors in QSAR Studies
DescriptorProperty RepresentedSignificance in Drug Action
logPLipophilicity/HydrophobicityGoverns membrane transport and hydrophobic binding interactions. nih.gov
Molar Refractivity (MR)Steric Bulk and Dispersive ForcesRelates to the volume of the molecule and its ability to fit into a binding pocket. researchgate.net
Polar Surface Area (PSA)Polarity and H-bonding capacityInfluences solubility, permeability, and interactions with polar residues. nih.gov
Dipole Moment (µ)Electronic DistributionImportant for long-range electrostatic interactions with the target. researchgate.net

Statistical Modeling for SAR Elucidation

Once a set of descriptors has been calculated for a series of compounds with known activities, statistical methods are used to build the QSAR model. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). More advanced machine learning algorithms are also increasingly employed. peercommunityin.org

A crucial step in QSAR modeling is validation, which ensures that the model is robust and has predictive power. Key statistical parameters used for validation include:

r² (Coefficient of Determination): Indicates how well the model fits the training data.

q² or r²cv (Cross-validated r²): A measure of the model's internal predictive ability, obtained through methods like leave-one-out cross-validation.

Standard Error of Estimate (SEE): Represents the deviation of the predicted values from the experimental data.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding further drug design. researchgate.net

Table 4: Example of a Hypothetical QSAR Model Equation
Model Equation: pIC₅₀ = 0.52(ClogP) - 0.15(MR) + 0.89(σ_para) + 3.45
Statistical ParameterValue
Number of Compounds (n)25
Coefficient of Determination (r²)0.91
Cross-validated Coefficient (q²)0.75
Standard Error of Estimate (SEE)0.28

Conformational Analysis and Stereochemistry in SAR

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is paramount for its interaction with a chiral biological target like a receptor or enzyme. The flexible propanamine linker in this compound allows the molecule to adopt numerous conformations through rotation around its single bonds. However, only a specific low-energy conformation, often termed the "bioactive conformation," will fit optimally into the receptor's binding site. Conformational analysis aims to identify these preferred spatial arrangements. scispace.com

Furthermore, if the benzenepropanamine backbone is substituted in a way that creates a chiral center, the resulting enantiomers (R and S) can have dramatically different biological activities. This is because the two enantiomers will interact differently with the chiral environment of the binding site. A comprehensive stereochemical SAR (S-SAR) study involves synthesizing and testing all possible stereoisomers of a lead compound. nih.gov For example, a study on the natural product tetrahydrolipstatin and its seven stereoisomers found a wide range of inhibitory activities, with IC₅₀ values spanning from 4.0 nM for the natural form to 930 nM for one of its diastereomers, demonstrating the profound impact of stereochemistry on potency. nih.gov

Table 5: Hypothetical Activity of Stereoisomers of a this compound Derivative
StereoisomerRelative Potency (IC₅₀)Interpretation
(R)-enantiomer15 nMThe eutomer; its 3D arrangement is optimal for binding to the target.
(S)-enantiomer>1000 nMThe distomer; its mirror-image shape results in a poor fit and/or steric clashes within the binding site.
Racemic Mixture (1:1)30 nMActivity is primarily due to the (R)-enantiomer, with the (S)-enantiomer acting as an inactive component.

Compound Name Reference

Table 6: List of Chemical Compounds Mentioned
Compound Name
This compound
Phenoxybenzamine
N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol
Tetrahydrolipstatin
Phenylalanine
Tyrosine
Tryptophan

Stereoisomeric Effects on Target Binding

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the pharmacological activity of many drugs. The different stereoisomers, or enantiomers, of a chiral drug can exhibit markedly different affinities for their biological targets. This is because biological targets, such as receptors and transporters, are themselves chiral and thus can differentiate between the enantiomers of a drug molecule.

A prominent example within the this compound class is atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor (SNRI). Atomoxetine possesses a chiral center at the 3-position of the propanamine chain, and its pharmacological activity resides primarily in the (R)-enantiomer. The (R)-isomer is approximately nine times more potent as an inhibitor of the norepinephrine transporter (NET) than the (S)-(+)-isomer. nih.gov This significant difference in potency underscores the importance of stereochemistry for target binding.

The differential binding affinity of atomoxetine's enantiomers to the human norepinephrine transporter highlights the specific molecular interactions at play. The higher potency of (R)-atomoxetine is attributed to its ability to form a more favorable and stable complex with the transporter protein.

CompoundIsomerTargetBinding Affinity (Ki, nM)
Atomoxetine(R)-Norepinephrine Transporter (NET)5
Atomoxetine(S)-Norepinephrine Transporter (NET)~45
AtomoxetineRacemicNorepinephrine Transporter (NET)Not specified

Note: A lower Ki value indicates a higher binding affinity.

The data clearly illustrates that the (R)-enantiomer of atomoxetine has a significantly higher affinity for the norepinephrine transporter compared to the (S)-enantiomer.

Molecular Conformation and Biological Recognition

The structure of atomoxetine reveals key elements that contribute to its high affinity and selectivity for the norepinephrine transporter. The amine group of atomoxetine is thought to engage with amino acid residues in the NET through a salt bridge and hydrogen bonds. wikipedia.org Concurrently, the phenyl and 2-methylphenyl groups participate in hydrophobic interactions within the transporter's binding pocket. wikipedia.org

The presence and position of substituents on the phenoxy ring are also critical determinants of activity and selectivity. In the case of atomoxetine, the methyl group at the 2'-position of the phenyl ring is a key feature for its selectivity for the norepinephrine transporter. wikipedia.org This substitution pattern enhances the molecule's affinity for NET over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

CompoundTarget TransporterDissociation Constant (Ki, nM)
AtomoxetineNorepinephrine (NE)5
AtomoxetineSerotonin (5-HT)77
AtomoxetineDopamine (DA)1451

Source: Data compiled from studies on cloned human transporters. nih.gov

This table demonstrates the selectivity of atomoxetine for the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters. This selectivity is a direct result of its specific molecular conformation and the interactions it forms within the NET binding site.

Molecular Targets and Mechanistic Studies in Vitro Focus

Interactions with Serotonin (B10506) Receptors and Transporters

The primary molecular activity identified for analogs of 3-Phenoxy-benzenepropanamine is the modulation of the serotonin system, specifically through interaction with the serotonin transporter (SERT).

Analogs of this compound are potent and selective inhibitors of serotonin reuptake. In vitro studies using synaptosomes isolated from rat brain tissue have been instrumental in elucidating this mechanism. One prominent analog, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (fluoxetine), demonstrates competitive inhibition of serotonin uptake. nih.gov This indicates that the compound binds to the same site on the serotonin transporter as serotonin itself, thereby blocking the reabsorption of the neurotransmitter from the synaptic cleft back into the presynaptic neuron. researchgate.netbiorxiv.org

The binding affinity of this analog for various monoamine transporters highlights its selectivity. In competitive inhibition studies, the inhibitor constant (Ki) was significantly lower for the serotonin transporter compared to the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, indicating a much stronger binding affinity for SERT. nih.gov Specifically, the trifluoromethyl group substituted at the para-position of the phenoxy ring was found to be most favorable for potent and selective inhibition of serotonin uptake. nih.gov This structural feature is a key determinant for the drug's specificity for SERT. researchgate.net

In Vitro Inhibitor Constants (Ki) of a this compound Analog (Fluoxetine) at Monoamine Transporters

TransporterKi Value (M)Ki Value (nM)
Serotonin (5-HT)5.5 x 10-855
Norepinephrine (NE)9.5 x 10-69500
Dopamine (DA)1.3 x 10-513000
nih.gov

Beyond the serotonin transporter, phenoxy-containing compounds have been investigated for their binding affinities across various 5-hydroxytryptamine (5-HT) receptor subclasses. Studies on a series of 1,3,5-triazine-piperazine derivatives with a phenoxy moiety revealed varied binding profiles. nih.gov For instance, certain dichlorophenyl analogs showed high, nanomolar affinity for the 5-HT6 receptor (Ki = 6 nM) but also displayed submicromolar affinities for other receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov

In contrast, an unsubstituted phenyl analog demonstrated high selectivity for the 5-HT6 receptor (Ki = 21 nM) with significantly weaker, micromolar-to-submillimolar binding at the other tested 5-HT receptor subclasses. nih.gov This suggests that substitutions on the phenyl ring play a critical role in determining the degree of selectivity for different 5-HT receptor subtypes. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, represents another distinct target within this family, though specific binding data for this compound at this receptor is not detailed in the reviewed literature. nih.govunibe.ch

Binding Affinities (Ki) of a Phenoxy-Triazine Analog at 5-HT Receptors

Receptor SubclassKi Value (nM)
5-HT621
5-HT1A>1000
5-HT2A1100
5-HT75800
nih.gov

Enzyme Modulation by Phenoxy-Benzenepropanamine Analogs

The interaction of these compounds is not limited to neurotransmitter systems; they also modulate the activity of various metabolic enzymes.

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in the metabolism of primary amines and leukocyte adhesion. nih.govnih.gov While a variety of compounds have been identified as SSAO inhibitors, specific in vitro inhibition kinetic data for this compound or its direct analogs are not prominent in the reviewed scientific literature. Research in this area has focused on other chemical classes, such as low molecular weight inhibitors like PXS-4728A and suicide inhibitors like 2-bromoethylamine. nih.govnih.gov The products of SSAO activity, which include cytotoxic aldehydes like formaldehyde (B43269) and acrolein, are implicated in endothelial injury, making SSAO inhibition a subject of therapeutic interest. iupac.org

Cytochrome P450 (CYP) enzymes are crucial for the metabolism and elimination of most drugs. nih.gov In vitro methods, such as using recombinant human CYP enzymes or human liver microsomes in conjunction with specific inhibitors, are standard for identifying which CYP isoforms are responsible for a drug's metabolism. nih.govresearchgate.net The most common enzymes investigated include CYP1A2, 2C9, 2C19, 2D6, and 3A4. nih.gov

For phenoxy-containing compounds, interactions with CYP enzymes have been observed. For example, in vitro studies on phenoxyalkyltriazine derivatives showed a low potential for the inhibition of CYP3A4. researchgate.net The metabolism of the closely related analog fluoxetine (B1211875) is known to be primarily mediated by CYP2D6. The potential for drug-drug interactions arises when co-administered drugs inhibit or induce these enzymes, altering the metabolism and clearance of the primary compound. dntb.gov.ua In vitro studies are therefore essential in the preclinical phase to predict such interactions. dntb.gov.uaresearchgate.net

Other Identified Molecular Interactions and Binding Affinities (In Vitro)

In vitro assays reveal a compound's broader interaction profile. For analogs of this compound, binding studies have quantified their affinity for transporters other than SERT. As noted previously, the affinity of the fluoxetine analog for the norepinephrine transporter (Ki = 9.5 x 10⁻⁶ M) and the dopamine transporter (Ki = 1.3 x 10⁻⁵ M) is substantially lower than for the serotonin transporter. nih.gov This wide separation in binding affinities—over 170-fold for NET and over 230-fold for DAT compared to SERT—is the molecular basis for its classification as a selective serotonin reuptake inhibitor.

Evaluation of Binding to Novel Receptor Systems

Direct in vitro binding studies specifically evaluating this compound against a broad range of novel receptor systems are not extensively available in the current scientific literature. However, insights into its potential molecular targets can be inferred from the pharmacological profile of its close structural analog, Atomoxetine (B1665822). Atomoxetine, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, shares the core this compound scaffold. In vitro studies have demonstrated that Atomoxetine exhibits a high affinity for the human norepinephrine transporter (NET). nih.gov Its binding affinity for other monoamine transporters and receptors has also been characterized, revealing a degree of selectivity.

The primary mechanism of Atomoxetine is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET), which leads to an increase in the extracellular concentration of norepinephrine. wikipedia.org It also inhibits the reuptake of dopamine in specific brain regions like the prefrontal cortex, where the dopamine transporter (DAT) is minimally expressed. wikipedia.org While Atomoxetine is a substrate for CYP2D6, it does not significantly affect the plasma protein binding of various other drugs in vitro, including aspirin, desipramine, diazepam, paroxetine, phenytoin, or warfarin. wikipedia.org

The binding affinities (Ki) of Atomoxetine for various human receptors and transporters, determined through in vitro assays, are summarized in the table below. These values indicate the concentration of the drug required to occupy 50% of the receptors, with lower values signifying stronger binding.

Molecular TargetBinding Affinity (Ki, nM)
Norepinephrine Transporter (NET)1.9 - 8.9
Serotonin Transporter (SERT)77
Dopamine Transporter (DAT)3000
Cytochrome P450 2D62000

Data compiled from various in vitro studies.

It is important to note that while this data for Atomoxetine provides a valuable framework, the specific binding profile of this compound could differ due to structural variations. Further direct experimental evaluation of this compound is necessary to definitively determine its affinity for these and other novel receptor systems.

Investigation of Antioxidant Mechanisms at a Molecular Level

The potential for this compound to act as an antioxidant at a molecular level can be theoretically examined based on the established principles of antioxidant activity of phenolic compounds. nih.govscienceopen.com The core of this potential lies in the phenoxy group of the molecule. Phenolic compounds can exert antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov This process results in the formation of a more stable phenoxy radical. scienceopen.com

The antioxidant activity of phenolic compounds is largely determined by the stability of the phenoxy radical formed after donating a hydrogen atom. scienceopen.com The stability of this radical is influenced by the resonance delocalization of the unpaired electron across the aromatic ring. scienceopen.com Substituents on the benzene (B151609) ring can either enhance or diminish this stability. Electron-donating groups generally increase the stability of the phenoxy radical, thereby enhancing the antioxidant capacity. researchgate.net

In the context of this compound, the key mechanistic steps of its potential antioxidant activity would likely involve:

Hydrogen Atom Transfer (HAT): The compound could directly donate a hydrogen atom to a reactive free radical (R•), thereby quenching the radical and forming a phenoxy radical from the parent molecule.

Molecule-OH + R• → Molecule-O• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): An alternative pathway involves the transfer of a single electron to the free radical, forming a radical cation of the antioxidant, which is then followed by the transfer of a proton.

The efficiency of these processes is dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic moiety. A lower BDE facilitates easier hydrogen donation. nih.gov While this compound itself does not possess a free hydroxyl group on the phenoxy ring, derivatives with such substitutions would be expected to exhibit antioxidant properties. The basic phenoxy structure can still influence redox reactions, though direct free radical scavenging is more pronounced in phenols. nih.gov The presence of the ether linkage in the phenoxy group can influence the electron density of the aromatic ring, which could play a role in its interaction with reactive oxygen species. researchgate.net

It is crucial to emphasize that this discussion is based on the general chemical principles of phenolic compounds. Specific in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or oxygen radical absorbance capacity (ORAC) assays, would be required to empirically determine the antioxidant potential and elucidate the precise molecular mechanisms of this compound. nih.govnih.gov

Metabolic Pathways and Biotransformation in Vitro Focus

Identification of Primary Metabolic Transformations

In vitro investigations have identified N-demethylation, O-dealkylation, and hydroxylation as the principal routes of metabolism for 3-phenoxy-benzenepropanamine derivatives. These transformations are crucial in altering the pharmacological profile of the parent compounds and facilitating their excretion.

N-demethylation is a significant metabolic pathway for derivatives of this compound that possess a methyl group on the amine. This reaction involves the removal of a methyl group, leading to the formation of an N-desmethyl metabolite. For instance, in the metabolism of atomoxetine (B1665822), N-demethylation results in the formation of N-desmethylatomoxetine. nih.govpgkb.orgresearchgate.net While this is considered a less prominent metabolic route for atomoxetine compared to hydroxylation, the formation of N-desmethylatomoxetine is consistently observed in in vitro systems. clinpgx.orgclinpgx.org Studies have shown that this metabolite itself can undergo further metabolic changes. researchgate.net The rate of N-demethylation can be influenced by the specific enzymatic profile of an individual, with some studies noting that N-desmethylatomoxetine is found in higher percentages in individuals classified as poor metabolizers of certain enzymes. clinpgx.org

Hydroxylation is a major metabolic transformation for this compound compounds, significantly increasing their water solubility. A primary hydroxylation event occurs on the benzene (B151609) ring, as exemplified by the metabolism of atomoxetine to its major oxidative metabolite, 4-hydroxyatomoxetine (B19935). clinpgx.orgclinpgx.org This metabolite is pharmacologically active, exhibiting similar potency to the parent compound as a norepinephrine (B1679862) transporter inhibitor. nih.govpgkb.org In vitro studies using human liver microsomes have confirmed that the formation of 4-hydroxyatomoxetine is a dominant pathway. clinpgx.org

O-dealkylation is another critical reaction, particularly for derivatives containing alkoxy groups. This process involves the enzymatic cleavage of an alkyl group from an oxygen atom, typically resulting in a phenolic metabolite. nih.gov This pathway, alongside direct aromatic hydroxylation, contributes to the diversity of metabolites formed from this class of compounds. nih.gov In addition to the primary 4-hydroxyatomoxetine metabolite, other minor hydroxylated and subsequently conjugated metabolites have been identified in in vitro systems, indicating a complex network of oxidative transformations. nih.gov

Enzymatic Systems Involved in Phenoxy-Benzenepropanamine Metabolism

The metabolism of this compound derivatives is predominantly mediated by the hepatic microsomal enzyme system, a collection of enzymes located in the endoplasmic reticulum of liver cells. news-medical.netnih.gov The cytochrome P450 (CYP) superfamily of enzymes is the key player in this system, responsible for catalyzing the oxidative reactions that constitute Phase I metabolism. gpnotebook.comslideshare.net

Hepatic microsomal enzymes are fundamental to the biotransformation of a vast array of xenobiotics, including derivatives of this compound. news-medical.netnih.gov In vitro experiments using human liver microsomes have been pivotal in demonstrating that these enzymes catalyze the N-demethylation and hydroxylation of compounds like atomoxetine. clinpgx.orgclinpgx.org These preparations contain a wide array of CYP enzymes, allowing for the comprehensive study of metabolic pathways in a controlled environment. enamine.net The activity of these enzymes can be influenced by various factors, including the presence of other drugs, which can lead to either induction or inhibition of metabolic processes. news-medical.netslideshare.net

Specific isoenzymes within the cytochrome P450 superfamily have been identified as the primary catalysts for the metabolism of this compound derivatives.

CYP2D6 : This isoenzyme plays a central role in the metabolism of many compounds in this class. It is the primary enzyme responsible for the formation of 4-hydroxyatomoxetine from atomoxetine. nih.govpgkb.orgresearchgate.net The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can affect the metabolic rate of its substrates. nih.govresearchgate.netnih.gov In individuals with reduced CYP2D6 activity, other CYP isoenzymes can contribute to the formation of 4-hydroxyatomoxetine, although at a much slower rate. nih.gov

CYP2C19 : This isoenzyme is primarily responsible for the N-demethylation of atomoxetine to form N-desmethylatomoxetine. nih.govresearchgate.netclinpgx.org Like CYP2D6, CYP2C19 is also subject to genetic variations that can alter its metabolic activity. researchgate.netnih.govmdpi.com

Other CYP Isoenzymes : While CYP2D6 and CYP2C19 are the major players, other isoenzymes have been shown to have a minor role in the metabolism of this compound derivatives. These include CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2E1, and CYP3A4, which can contribute to the formation of 4-hydroxyatomoxetine, particularly when CYP2D6 activity is compromised. nih.govresearchgate.net

In Vitro Metabolite Profiling and Identification

In vitro metabolite profiling using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detection and structural characterization of metabolites formed during incubation with liver microsomes. enamine.net For atomoxetine, such studies have consistently identified 4-hydroxyatomoxetine and N-desmethylatomoxetine as the two primary oxidative metabolites. clinpgx.org

Table 1: Primary In Vitro Metabolites of Atomoxetine

Parent Compound Metabolite Metabolic Pathway Primary Enzyme
Atomoxetine 4-Hydroxyatomoxetine Aromatic Hydroxylation CYP2D6
Atomoxetine N-Desmethylatomoxetine N-Demethylation CYP2C19

Further detailed profiling has revealed a more complex metabolic map. For example, N-desmethylatomoxetine can be further metabolized via hydroxylation, mediated by CYP2D6, to form N-desmethyl-4-hydroxyatomoxetine. researchgate.net More recent and systematic investigations have identified a larger number of metabolites, including novel findings such as aldehydes, cyclization products, and hydroxylamines in liver microsome incubations. nih.gov

Table 2: Characterized Metabolizing Isoenzymes and Their Contribution

Isoenzyme Primary Metabolic Reaction Catalyzed Substrate Example
CYP2D6 Aromatic Hydroxylation (major) Atomoxetine
N-demethylated metabolite hydroxylation N-desmethylatomoxetine
CYP2C19 N-Demethylation (major) Atomoxetine
CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2E1, CYP3A4 Aromatic Hydroxylation (minor/alternative) Atomoxetine
CYP2C8, CYP2B6 Aldehyde formation Atomoxetine
CYP3A4 Hydroxylamine formation Atomoxetine

These in vitro findings are crucial for understanding the potential biotransformation pathways of the broader class of this compound compounds and for predicting their metabolic fate in more complex biological systems.

Application of Advanced Spectrometric Techniques for Metabolite Elucidation

The identification and characterization of metabolites are heavily reliant on sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific detection of metabolic products in complex biological matrices.

In the context of compounds structurally related to this compound, such as atomoxetine, LC-MS/MS has been pivotal in identifying key metabolites. These methods often involve reversed-phase chromatography for the separation of the parent compound and its metabolites, followed by detection using tandem mass spectrometry, typically in the positive electrospray ionization mode. This approach allows for the accurate quantification and structural elucidation of metabolites, even at low concentrations.

High-resolution mass spectrometry (HRMS) further enhances the confidence in metabolite identification by providing accurate mass measurements, which helps in determining the elemental composition of the metabolites. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed for this purpose. The fragmentation patterns observed in the MS/MS spectra are critical for pinpointing the sites of metabolic modification on the molecule.

The following table summarizes the key spectrometric techniques and their applications in the study of related compounds:

Spectrometric TechniqueApplication in Metabolite ElucidationKey Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation, detection, and quantification of parent compound and metabolites in in vitro incubation mixtures.High sensitivity, specificity, and suitability for complex biological samples.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination of novel metabolites.High mass accuracy and resolution, enabling confident identification of unknown compounds.
Quadrupole Time-of-Flight (QTOF) MS Provides both quantitative data and high-resolution, accurate-mass spectra for structural confirmation.Combination of quantitative and qualitative capabilities.
Ion Trap (IT) MS Capable of multiple stages of fragmentation (MSn) for detailed structural analysis of metabolites.In-depth structural elucidation through multi-stage fragmentation.

Characterization of Novel Metabolic Products

In vitro incubation of compounds with human liver microsomes allows for the identification of primary metabolic pathways. For atomoxetine, and by extension, likely for this compound, the primary routes of metabolism involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.

The major metabolic transformations observed for atomoxetine, which are anticipated to be relevant for this compound, include aromatic hydroxylation and N-demethylation.

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group (-OH) to one of the aromatic rings. In the case of atomoxetine, this occurs on the phenoxy ring, leading to the formation of 4-hydroxyatomoxetine. This is often the major metabolic pathway.

N-demethylation: This reaction involves the removal of a methyl group from the amine function, resulting in the formation of N-desmethylatomoxetine.

The characterization of these metabolites is achieved by comparing their mass spectra and chromatographic retention times with those of synthesized reference standards. The mass shift from the parent compound and the specific fragmentation patterns in the MS/MS spectra provide the necessary evidence for structural assignment.

The following table details the characterized metabolites of the analogous compound, atomoxetine, which can be considered predictive for this compound metabolism.

MetaboliteMetabolic ReactionMass Shift from Parent Compound (Da)Key Mass Fragments (m/z)
4-Hydroxy-metaboliteAromatic Hydroxylation+16[M+H]+ of hydroxylated product, fragments corresponding to the core structure.
N-Desmethyl-metaboliteN-Demethylation-14[M+H]+ of demethylated product, loss of the amine side chain fragment.

It is important to note that further biotransformation of these primary metabolites can occur, such as glucuronidation, which is a common phase II conjugation reaction that increases the water solubility of the metabolites to facilitate their excretion.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 3-Phenoxy-benzenepropanamine-related compounds from complex matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS/MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely developed for the routine analysis and quality control of compounds containing the this compound scaffold, such as Atomoxetine (B1665822) Hydrochloride. rjpbcs.cominnovareacademics.in A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. rjpbcs.com

Method development often focuses on optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve efficient separation with good peak shape and resolution. rjpbcs.cominnovareacademics.in For instance, an isocratic RP-HPLC method for Atomoxetine Hydrochloride utilized a C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile (B52724) (18:82 v/v) at a flow rate of 0.6 ml/min, with UV detection at 271 nm. rjpbcs.com This method demonstrated a retention time of 4.7 minutes and was validated according to ICH guidelines for linearity, accuracy, and precision. rjpbcs.com

The chiral nature of many this compound derivatives necessitates the development of specific chiral HPLC methods to separate enantiomers. nih.govingentaconnect.com This is crucial as different enantiomers can exhibit distinct pharmacological activities. Chiral separation is often achieved using polysaccharide-based chiral stationary phases, such as Chiralcel OD-H columns. nih.govsid.ir A normal-phase isocratic method for Atomoxetine successfully separated its R(-) and S(+) enantiomers using a mobile phase of hexane, isopropanol, diethylamine, and trifluoroacetic acid (85/15/0.15/0.2, v/v/v/v). nih.govsid.ir

Table 1: Examples of Developed HPLC Methods for Atomoxetine Analysis
ParameterMethod 1 (Reversed-Phase)Method 2 (Chiral)Method 3 (Rapid Resolution)
ColumnEnable ODS C18 (250 mm x 4.6 mm, 5 µm) rjpbcs.comChiralcel OD-H nih.govAgilent Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 µm) wjarr.com
Mobile Phase0.1% Orthophosphoric acid : Acetonitrile (18:82 v/v) rjpbcs.comHexane : IPA : DEA : TFA (85:15:0.15:0.2 v/v/v/v) nih.govAqueous 0.04 M Acetic acid + 0.03M TEA (pH 4.6) : Acetonitrile (42:58 v/v) wjarr.com
Flow Rate0.6 mL/min rjpbcs.com1.0 mL/min nih.gov0.27 mL/min wjarr.com
Detection (UV)271 nm rjpbcs.comNot Specified220 nm wjarr.com
Linearity Range40-120 µg/mL rjpbcs.comValidated nih.gov4-40 µg/mL wjarr.com
Retention Time4.7 min rjpbcs.comNot SpecifiedNot Specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound and related structures. Due to the polarity and potential for thermal degradation of the primary or secondary amine groups in these compounds, derivatization is typically required before GC analysis. sigmaaldrich.comgcms.cz Derivatization converts the analyte into a more volatile and thermally stable compound, improving chromatographic peak shape and producing characteristic mass fragments for identification and quantification. gcms.cz

Common derivatization agents for amine-containing compounds include acylation reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comnih.gov The choice of reagent can impact the sensitivity and fragmentation pattern observed in the mass spectrometer. nih.gov For example, a study comparing HFBA, PFPA, and TFAA for the analysis of amphetamine-related drugs found that PFPA provided the best sensitivity. nih.gov

The derivatized compound is then separated on a GC column and detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This technique is highly specific and can be used for confirmation analysis. nih.gov

Table 2: Common Derivatization Agents for GC-MS Analysis of Amine Compounds
Derivatization AgentAbbreviationType of DerivativeKey Advantage
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Forms stable derivatives with high molecular weight fragments. sigmaaldrich.comnih.gov
Pentafluoropropionic anhydridePFPAPentafluoropropionyl (PFP)Can provide high sensitivity for amphetamine-like compounds. nih.gov
Trifluoroacetic anhydrideTFAATrifluoroacetyl (TFA)Commonly used for acylation of amino groups. nih.gov
Ethyl ChloroformateECFEthoxycarbonylAllows for a one-step derivatization and extraction process. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound derivatives in complex biological matrices like human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.orgrsc.org This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

A typical LC-MS/MS method involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a reversed-phase column. nih.govrsc.org The analyte is then ionized, often using electrospray ionization (ESI), and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. rsc.orgrsc.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This process provides exceptional selectivity and allows for quantification at very low levels, often in the nanogram per milliliter (ng/mL) range. rsc.orgnih.gov

For example, a validated LC-MS/MS method for atomoxetine in human plasma used deuterated atomoxetine (d3-atomoxetine) as an internal standard and achieved a lower limit of quantification (LLOQ) of 3 ng/mL. nih.gov The MRM transition monitored for atomoxetine was m/z 256.4 → 43.8. rsc.orgrsc.org Such methods are invaluable for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

Table 3: LC-MS/MS Parameters for Trace Analysis of Atomoxetine
ParameterReported Method Details
Ionization ModePositive Electrospray Ionization (ESI) nih.govnih.gov
MS ModeMultiple Reaction Monitoring (MRM) rsc.orgrsc.org
Precursor Ion (m/z)256.4 rsc.orgrsc.org
Product Ion (m/z)43.8 rsc.orgrsc.org
Internal StandardDeuterated atomoxetine (d3-atomoxetine) nih.govrsc.org
Lower Limit of Quantification (LLOQ) in Plasma0.5 - 3 ng/mL nih.govrsc.org
Sample PreparationProtein Precipitation or Liquid-Liquid Extraction nih.govnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound and its analogs. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. core.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to map the connectivity of atoms within the molecule. hyphadiscovery.com

¹H NMR provides information about the chemical environment of hydrogen atoms, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). researchgate.net ¹³C NMR provides information about the different types of carbon atoms in the molecule. researchgate.net Together, these experiments allow for the unambiguous assignment of the entire chemical structure. For a molecule like this compound, NMR would be used to confirm the presence and connectivity of the phenoxy group, the phenyl ring, and the propanamine side chain.

Table 4: General Expected ¹H NMR and ¹³C NMR Chemical Shift Regions for this compound Scaffold
Proton/Carbon TypeTechniqueExpected Chemical Shift (δ) Range (ppm)
Aromatic Protons (C₆H₅-, -O-C₆H₅)¹H NMR~6.8 - 7.5
Aliphatic Protons (-CH-, -CH₂-)¹H NMR~1.5 - 4.0
Amine Proton (-NH-)¹H NMRVariable, depends on solvent and concentration
Aromatic Carbons¹³C NMR~115 - 160
Aliphatic Carbons¹³C NMR~20 - 70

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for confirming the identity of a compound by identifying its functional groups and chromophores.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making the IR spectrum a unique "fingerprint" for a molecule. For a this compound structure, key expected absorptions would include C-O-C (ether) stretching, aromatic C=C and C-H stretching, and N-H stretching from the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of a this compound derivative would be characterized by absorption maxima (λmax) due to the electronic transitions within the phenyl and phenoxy rings. For Atomoxetine Hydrochloride, the λmax is often reported around 270-271 nm. rjpbcs.comresearchgate.net This value can be used for quantification in HPLC-UV methods. rjpbcs.com

Table 5: Key Spectroscopic Data for Compound Identity
Spectroscopic TechniqueFeatureExpected Region / Value
UV-Vis SpectroscopyMaximum Absorption (λmax)~270 nm for Atomoxetine in solution rjpbcs.comresearchgate.net
Infrared (IR) SpectroscopyO-H and N-H stretching~3200-3700 cm⁻¹ slideshare.net
C-H stretching (aromatic & aliphatic)~2700-3100 cm⁻¹ slideshare.net
C=C stretching (aromatic)~1400-1600 cm⁻¹
C-O-C stretching (ether)~1000-1300 cm⁻¹

Purity Assessment and Quality Control in Research Samples

In the context of scientific research, establishing the purity and quality of a chemical compound is fundamental to ensuring the validity, reproducibility, and reliability of experimental results. For a research compound such as this compound, rigorous analytical methodologies are employed to characterize the material, identify and quantify any impurities, and assess its stability over time. This process ensures that observed effects in a study can be confidently attributed to the compound of interest.

Validation of Analytical Procedures for Research Compounds

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research compounds, this means the chosen analytical method must be reliable for determining the identity, purity, and other critical quality attributes of the substance. While the comprehensive guidelines established by the International Council for Harmonisation (ICH), such as Q2(R2), are designed for pharmaceutical products, their principles are widely adapted to ensure data integrity in a research setting. europa.euamsbiopharma.com A validation protocol is typically generated prior to the study, outlining the performance characteristics to be evaluated. europa.euich.org

The core performance characteristics evaluated during method validation for a research compound like this compound include:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an identification test, specificity is confirmed by obtaining a positive result from a sample containing this compound and negative results from samples without it. ikev.org For a purity assay, specificity is demonstrated by showing that the method's result is unaffected by the presence of potential impurities. This is often achieved by "spiking" a pure sample with known impurities and demonstrating that they can be separated from the main compound peak, for example, in a High-Performance Liquid Chromatography (HPLC) analysis. europa.eu

Linearity: This refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com To establish linearity, a minimum of five concentrations of the analyte are typically analyzed. ikev.org The data are then statistically analyzed, often through linear regression, to prove the relationship.

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For a research compound's purity and potency assay, the range is typically set from 80% to 120% of the expected test concentration. europa.eu

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by applying the method to an analyte of known purity, such as a certified reference material, and comparing the results. europa.euikev.org Accuracy is typically expressed as the percentage of recovery of the known amount of analyte added to a sample. amsbiopharma.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment. gavinpublishers.com

The following table summarizes the typical validation parameters and illustrative acceptance criteria for an HPLC-based purity assay for a research compound.

ParameterDescriptionIllustrative Acceptance Criterion for Research Use
SpecificityAbility to differentiate the analyte from impurities and degradation products.Peak purity index > 0.99; baseline resolution between analyte and known impurities.
LinearityDirect proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999
RangeConcentration interval where the method is accurate, precise, and linear.80% - 120% of the nominal concentration.
AccuracyCloseness of results to the true value, often measured as % recovery.98.0% - 102.0% recovery.
Precision (Repeatability)Agreement of results for the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 1.0%
Precision (Intermediate)Agreement of results for the same sample under different conditions (day, analyst).Relative Standard Deviation (RSD) ≤ 2.0%

Impurity Profiling and Stability Studies for Research Purposes

Impurity Profiling

Impurity profiling involves the identification, characterization, and quantification of unwanted chemicals present in a research sample. ijrti.org These impurities can originate from the manufacturing process (e.g., starting materials, intermediates, by-products), or they can form during storage (degradation products). ijrti.org Understanding the impurity profile is critical because even small amounts of impurities can significantly alter the biological or chemical properties of the research compound, leading to erroneous experimental results.

Impurities are generally categorized as:

Organic Impurities: These are often structurally related to the main compound and can include starting materials, by-products, intermediates, and degradation products.

Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals, or residual salts. ijrti.orgbiomedres.us

Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. ijrti.orgbiomedres.us

A variety of analytical techniques are used for impurity profiling. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating impurities from the main compound. ijrti.org Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for both quantifying and identifying the chemical structures of unknown impurities. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation. ijrti.orgmt.com

The table below outlines common analytical techniques used for impurity profiling in research compounds.

TechniqueAbbreviationPrimary Application in Impurity Profiling
High-Performance Liquid ChromatographyHPLCSeparation and quantification of non-volatile and thermally unstable organic impurities. biomedres.us
Gas ChromatographyGCSeparation and quantification of volatile organic impurities and residual solvents. biomedres.us
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and structural characterization of unknown organic impurities. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of the main compound and impurities. mt.com
Thermogravimetric AnalysisTGAQuantification of non-volatile inorganic impurities. nih.gov
Karl Fischer TitrationKFDetermination of water content. nih.gov

Stability Studies

Stability studies are conducted to evaluate how the quality of a research compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. contractlaboratory.comcoriolis-pharma.com The goal is to establish recommended storage conditions and a re-test period to ensure the compound remains suitable for use throughout its lifecycle in the laboratory. criver.com

For research compounds, the main types of stability studies are:

Real-Time Stability Studies: The compound is stored under recommended conditions (e.g., 4°C, protected from light) and tested at regular intervals to monitor its purity and degradation profile. This provides the most accurate data on the compound's shelf life. contractlaboratory.com

Accelerated Stability Studies: To predict long-term stability more quickly, the compound is stored under elevated stress conditions (e.g., higher temperature and humidity). contractlaboratory.comcriver.com Degradation at recommended storage conditions can then be predicted. criver.com

Forced Degradation Studies: The compound is intentionally exposed to extreme conditions (e.g., strong acid, base, oxidation, high heat, intense light) to identify likely degradation products and pathways. alfa-chemistry.com This information is crucial for developing stability-indicating analytical methods—methods that can separate and quantify the degradation products from the intact compound. alfa-chemistry.com

The following table provides an example of a stability study design for a research compound like this compound.

Study TypeStorage ConditionTesting Time PointsParameters to Test
Real-Time5°C ± 3°C0, 3, 6, 9, 12, 18, 24 monthsAppearance, Purity Assay, Impurity Profile
Accelerated25°C ± 2°C / 60% RH ± 5% RH0, 1, 3, 6 months
40°C ± 2°C / 75% RH ± 5% RH0, 1, 3, 6 months

Computational and Theoretical Studies on 3 Phenoxy Benzenepropanamine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are cornerstones of modern drug discovery and materials science. They are used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein receptor.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. These simulations calculate a binding affinity or scoring function, which estimates the strength of the interaction. For 3-Phenoxy-benzenepropanamine, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic contacts, and π-stacking. nih.govnih.govnih.gov

For instance, a hypothetical docking study of this compound against a target protein might reveal key amino acid residues involved in the binding. The primary amine group is a likely hydrogen bond donor, while the two phenyl rings can engage in hydrophobic and π-π stacking interactions.

Interactive Table: Example Ligand-Protein Interactions for this compound Below is a representative table of predicted interactions from a molecular docking simulation.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondPrimary Amine (-NH2)Aspartic Acid (ASP)2.8
Hydrogen BondEther Oxygen (-O-)Serine (SER)3.1
HydrophobicBenzene (B151609) RingLeucine (LEU)3.9
HydrophobicPhenoxy RingValine (VAL)4.2
π-π StackingBenzene RingPhenylalanine (PHE)4.5

The flexibility of this compound, due to its rotatable bonds, means it can adopt numerous conformations in space. Conformational sampling methods explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.govchemrxiv.org Molecular Dynamics (MD) simulations further investigate the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might adapt its shape upon binding to a receptor. nih.govnih.gov These simulations are crucial for understanding the stability of the predicted binding poses from docking studies. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations are used to predict a wide range of molecular properties. arxiv.orgblueqat.comfrontiersin.org

Methods like Density Functional Theory (DFT) are used to analyze the electronic properties of this compound. researchgate.net This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Interactive Table: Predicted Electronic Properties of this compound This table shows typical electronic properties that can be calculated for the compound.

PropertyPredicted ValueMethod
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-0.8 eVB3LYP/6-31G
HOMO-LUMO Gap5.4 eVB3LYP/6-31G
Dipole Moment1.5 DB3LYP/6-31G
Polarizability25.1 ųB3LYP/6-31G*

Quantum chemical calculations can elucidate the mechanisms of chemical reactions by modeling the transition states and intermediates involved in the synthesis of this compound. For example, in a typical synthesis involving a nucleophilic aromatic substitution to form the phenoxy ether linkage, these calculations can determine the activation energies for different potential pathways. mdpi.com This allows for a theoretical prediction of reaction feasibility, regioselectivity, and potential byproducts, which can guide the optimization of synthetic protocols in the laboratory. mdpi.com

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Human Clinical Context)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in the early assessment of a molecule's drug-likeness. researchgate.netresearchgate.netnih.govphcogj.com

Predictions for this compound would typically involve evaluating its compliance with established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Other properties such as aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier can also be estimated using various computational models. nih.gov These predictions are vital for prioritizing compounds for further development while minimizing animal testing. researchgate.net

Interactive Table: Predicted ADMET Properties for this compound The following table presents a summary of in silico ADMET predictions for the compound.

PropertyPredicted ValueStatus
Molecular Weight227.30 g/mol Compliant ( < 500)
LogP (Lipophilicity)2.7Compliant ( < 5)
Hydrogen Bond Donors1Compliant (≤ 5)
Hydrogen Bond Acceptors2Compliant (≤ 10)
Aqueous SolubilityModerate-
Blood-Brain Barrier PermeabilityLikely-
Cytochrome P450 InhibitionPotential Inhibitor-

Predicting Target Affinity and Selectivity

The biological activity of a compound is determined by its ability to bind to specific protein targets, such as receptors, enzymes, or ion channels. Predicting this interaction is a cornerstone of computational drug design. Methodologies like in silico target fishing are employed to identify the most likely protein targets for a given molecule by comparing it to libraries of compounds with known biological activities. nih.govresearchgate.netnih.gov This process can help elucidate a compound's mechanism of action and identify potential off-target effects that could lead to adverse reactions. nih.govresearchgate.net

Several computational techniques are used to predict the binding affinity and selectivity of a compound for its targets:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a protein target. The strength of the interaction, or binding affinity, is then estimated using a scoring function. For this compound, molecular docking could be used to screen a wide range of proteins to identify those with the highest binding affinity, thus predicting its most probable biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties of a molecule, QSAR can predict its activity against a specific target.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a specific target can then be used to screen for new compounds, like this compound, that fit the model and are likely to be active. nih.gov

The results of these predictive studies are often presented in data tables that summarize the predicted binding affinities and selectivity for various targets.

Table 1: Illustrative Predicted Target Affinity and Selectivity for this compound (Note: The following data is for illustrative purposes to demonstrate the output of computational models and is not based on published experimental results.)

Target ProteinPredicted Binding Affinity (Ki, nM)Selectivity Ratio vs. Other TargetsComputational Method
Serotonin (B10506) Transporter (SERT)1550-fold vs. NETMolecular Docking, QSAR
Dopamine (B1211576) Transporter (DAT)4516-fold vs. NETMolecular Docking, QSAR
Norepinephrine (B1679862) Transporter (NET)750-Molecular Docking, QSAR
5-HT2A Receptor2503-fold vs. NETPharmacophore Modeling

Computational Approaches to Metabolic Fate Prediction (In Vitro Relevance)

The metabolic fate of a drug candidate is a critical factor in its development, as metabolism can affect its efficacy, duration of action, and potential for toxicity. nih.gov Computational models are increasingly used to predict how a compound will be metabolized in the body, providing an early indication of its pharmacokinetic profile. pharmajen.com

Key computational approaches for predicting metabolic fate include:

Expert Systems: These are rule-based systems that use a knowledge base of known metabolic transformations to predict the metabolites of a new compound.

Machine Learning Models: Trained on large datasets of metabolic information, machine learning algorithms can predict the sites of metabolism on a molecule and the likelihood of different metabolic reactions occurring.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can model the chemical reactions of metabolism at an electronic level, providing detailed insights into the mechanism of metabolic transformations, particularly by enzymes like the cytochrome P450 (CYP) family. nih.gov

These computational tools can predict the primary sites of metabolism on a molecule, the enzymes responsible, and the structures of the resulting metabolites.

Table 2: Illustrative Predicted Metabolic Fate of this compound (Note: The following data is for illustrative purposes to demonstrate the output of computational models and is not based on published experimental results.)

Predicted Metabolic ReactionPredicted Site of MetabolismPrimary Metabolizing EnzymePredicted Metabolite
Aromatic HydroxylationPhenoxy ring, para-positionCYP2D63-(4-hydroxyphenoxy)-benzenepropanamine
N-dealkylationAmine groupCYP3A43-Phenoxy-benzenepropanal
O-dealkylationEther linkageCYP2C93-hydroxy-benzenepropanamine

Future Directions and Emerging Research Avenues for 3 Phenoxy Benzenepropanamine

Design and Synthesis of Advanced Analogs with Tailored Research Properties

The development of advanced analogs of 3-Phenoxy-benzenepropanamine is a pivotal step towards modulating its physicochemical and biological properties for specific research applications. Strategic structural modifications can be employed to enhance target affinity, improve metabolic stability, and alter solubility, thereby creating a diverse library of compounds for comprehensive screening.

Systematic modifications of the core structure can be envisioned at three primary locations: the phenoxy ring, the central benzene (B151609) ring, and the propanamine side chain. For instance, the introduction of various substituents on the phenoxy and benzene rings could significantly influence electronic properties and steric interactions with biological targets. rsc.org Alterations to the propanamine moiety, such as N-alkylation or the introduction of different functional groups, could impact the compound's basicity and hydrogen bonding capacity, which are often crucial for molecular recognition. researchgate.net

The synthesis of these analogs can be achieved through established synthetic methodologies. For example, variations of the Williamson ether synthesis could be employed to introduce diverse substituted phenols. Standard amination and alkylation techniques can be used to modify the propanamine side chain. google.comgoogle.com The successful synthesis of a series of novel redox-active triphenylamine-based materials demonstrates the feasibility of preparing and investigating the properties of such derivatives. rsc.org

To systematically explore the structure-activity relationships (SAR), a combinatorial chemistry approach could be highly effective. This would involve the parallel synthesis of a large number of analogs with diverse substituents. High-throughput screening of these libraries against various biological targets would then allow for the rapid identification of lead compounds with desired properties. The synthesis of benzenepropanamine analogues has been shown to yield compounds with interesting biological activities, suggesting that a similar approach with this compound could be fruitful. researchgate.net

Structural Modification SitePotential Substituents/ModificationsAnticipated Impact on Research Properties
Phenoxy RingElectron-withdrawing groups (e.g., -NO2, -CN, -CF3) Electron-donating groups (e.g., -OCH3, -CH3) Halogens (e.g., -F, -Cl, -Br)Modulation of electronic properties, target binding affinity, and metabolic stability.
Benzene RingPositional isomers of substituents Additional functional groups (e.g., -OH, -NH2)Alteration of steric hindrance, solubility, and potential for new molecular interactions.
Propanamine Side ChainN-alkylation or N-acylation Introduction of chiral centers Variation of the linker lengthModification of basicity, lipophilicity, and receptor interaction profiles.
Table 1: Potential Structural Modifications of this compound and Their Expected Influence on Research Properties.

Exploration of Novel Molecular Targets in Unrelated Biological Systems (In Vitro)

The structural features of this compound suggest that it may interact with a variety of biological targets beyond its initially hypothesized applications. In vitro screening against a broad panel of receptors, enzymes, and ion channels is a crucial step in identifying novel molecular targets and uncovering unexpected biological activities. The phenoxy moiety, in particular, is present in a number of biologically active compounds and can contribute to target engagement and selectivity. nih.gov

A comprehensive in vitro screening campaign could involve a tiered approach. Initially, high-throughput screening assays could be employed to assess the compound's activity against a diverse range of molecular targets. Hits from these primary screens would then be subjected to more detailed secondary assays to confirm their activity and determine their potency and selectivity. For example, studies on novel phenoxyacetamide derivatives have identified potent inducers of apoptosis through the inhibition of PARP-1, highlighting the potential for phenoxy-containing compounds to interact with key cellular enzymes. nih.gov

Furthermore, the exploration of biological pathways that are not traditionally associated with this class of compounds could yield significant discoveries. scienceopen.com For instance, investigating the effects of this compound on inflammatory pathways, metabolic enzymes, or pathways involved in neurodegeneration could open up new avenues of research. The study of benzenepropanamine analogues has revealed dual-function spermicides with antimicrobial properties, demonstrating the potential for this scaffold to exhibit multiple biological activities. researchgate.net

Target ClassExamples of In Vitro AssaysPotential Biological Systems for Exploration
G-Protein Coupled Receptors (GPCRs)Radioligand binding assays Functional assays (e.g., cAMP, calcium flux)Central nervous system, cardiovascular system, endocrine system.
EnzymesEnzyme inhibition/activation assays Kinase profilingMetabolic pathways, signal transduction cascades, inflammatory processes.
Ion ChannelsElectrophysiological recordings (e.g., patch-clamp) Ion flux assaysNeuronal excitability, cardiac function, smooth muscle contraction.
Nuclear ReceptorsReporter gene assays Ligand binding domain assaysGene expression regulation, endocrine signaling, metabolic control.
Table 2: In Vitro Approaches for the Exploration of Novel Molecular Targets for this compound.

Integration of Multi-Omics Data for Systems Biology Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, a systems biology approach integrating multi-omics data is indispensable. nih.govscispace.com This approach moves beyond the traditional "one-drug, one-target" paradigm to elucidate the complex network of interactions that a compound can induce within a biological system. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of its activity. mit.eduresearchgate.net

The integration of these different omics datasets is a key challenge and opportunity. nih.gov Computational tools and bioinformatics pipelines are essential for analyzing these large and complex datasets and for identifying meaningful correlations and causal relationships. Network-based approaches can be particularly useful for visualizing the interconnectedness of the molecular changes induced by the compound and for identifying key nodes in the network that may represent critical therapeutic targets or off-target effects. nih.gov A systems biology approach has been successfully applied to understand the effects of exposure to other small molecules like benzene. nih.gov

Omics PlatformData GeneratedPotential Biological Insights
Transcriptomics (e.g., RNA-Seq)Differential gene expression profilesIdentification of modulated signaling pathways and regulatory networks.
Proteomics (e.g., LC-MS/MS)Changes in protein abundance and post-translational modificationsElucidation of functional changes in cellular machinery and signaling cascades.
Metabolomics (e.g., GC-MS, LC-MS)Alterations in the levels of endogenous metabolitesAssessment of the impact on cellular metabolism and bioenergetics.
Integrated Multi-Omics AnalysisA comprehensive network of molecular interactionsHolistic understanding of the compound's mechanism of action, identification of biomarkers, and prediction of potential off-target effects.
Table 3: A Multi-Omics Strategy for the Systems Biology Investigation of this compound.

Development of Innovative Analytical Tools for Comprehensive Characterization

The comprehensive characterization of this compound and its newly synthesized analogs requires the development and application of innovative analytical tools. These tools are essential for ensuring the purity, identity, and stability of the compounds, as well as for quantifying them in complex biological matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules. The development of sensitive and specific LC-MS/MS methods will be crucial for pharmacokinetic studies, enabling the determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. The demand for highly sensitive analytical methods is a significant challenge in modern analytical science. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy will play a vital role in the structural elucidation of novel analogs. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), will be indispensable for unambiguously determining the chemical structure of the synthesized compounds.

Furthermore, the development of novel analytical methodologies could provide deeper insights into the compound's behavior. For example, capillary electrophoresis (CE) could offer an alternative separation technique with high efficiency and resolution. The use of chiral separation techniques will be essential for resolving enantiomers of chiral analogs and assessing their individual biological activities. The development of novel fluorescence-based methods could also offer rapid screening capabilities. nih.gov

Analytical TechniqueSpecific ApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of compounds from mixtures.Retention time, peak purity, and quantitative analysis.
Mass Spectrometry (MS)Molecular weight determination and structural fragmentation analysis.Mass-to-charge ratio, molecular formula, and structural information.
Nuclear Magnetic Resonance (NMR) SpectroscopyComplete structural elucidation of novel compounds.Chemical shifts, coupling constants, and 3D molecular structure.
Capillary Electrophoresis (CE)High-efficiency separation of charged and neutral molecules.Migration time and separation of closely related analogs.
Chiral ChromatographySeparation of enantiomers.Enantiomeric excess and individual enantiomer characterization.
Table 4: Innovative Analytical Tools for the Comprehensive Characterization of this compound and its Analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenoxy-benzenepropanamine, and how is reaction success validated?

  • Methodological Answer : Common synthetic approaches include nucleophilic substitution of 3-phenoxybenzyl halides with propanamine derivatives or coupling reactions using catalysts like copper(I). Reaction success is validated via nuclear magnetic resonance (NMR) spectroscopy to confirm backbone structure (e.g., benzenepropanamine peaks at δ 1.5–2.5 ppm for methylene groups) and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.4 ppm and propylamine chain protons at δ 2.6–3.1 ppm).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.21 for C₁₃H₁₅NO).
  • HPLC/GC : Quantifies purity and detects impurities.
    Cross-referencing with databases like PubChem ensures structural accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation.
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services.
    Safety data from analogous compounds (e.g., 3-(Diphenylphosphino)-1-propanamine) emphasize strict adherence to hazard codes like H303/H313/H333 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of 3-Phenoxy-benzenepanolamine?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature: 60–80°C; solvent: DMF vs. THF; catalyst loading: 1–5 mol%).
  • Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions.
    Studies on similar compounds (e.g., 3-(2-oxo-1,3-benzoxazol-3-yl)-propanamide) show that higher yields (>80%) are achievable at 70°C in polar aprotic solvents .

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Methodological Review : Compare experimental designs (e.g., cell lines, dosage ranges, controls).
  • Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity.
  • Replication Studies : Standardize assays (e.g., IC₅₀ determination in in vitro models).
    Methodological frameworks from BMC Medical Research Methodology highlight the importance of transparency in protocols and statistical power .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., trifluoromethyl or methyl groups on the phenoxy ring) .
  • Biological Assays : Test analogs in dose-response models (e.g., enzyme inhibition or receptor binding assays).
  • Computational Modeling : Use molecular docking to predict binding affinities.
    For example, 3-(4-Methylphenoxy)benzylamine hydrochloride showed enhanced receptor affinity due to hydrophobic interactions .

Q. How can researchers identify and quantify metabolites or degradation products of this compound?

  • Methodological Answer :

  • LC-MS/MS : Profile metabolites in biological matrices (e.g., liver microsomes).
  • Stability Studies : Expose the compound to stress conditions (light, heat, pH extremes) and analyze degradation via HPLC.
    Reference standards and fragmentation patterns (e.g., loss of NH₂ groups in MS/MS) aid identification .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Confidence Intervals : Report IC₅₀ values with 95% CI to quantify uncertainty.
    Methodological studies emphasize pre-registration of analysis plans to reduce bias .

Q. How should researchers address variability in synthetic yields across batches?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR for intermediate tracking).
  • Quality Control Charts : Track yield trends and identify systemic issues (e.g., catalyst degradation).
    Case studies on 3-phenylpropanamide synthesis highlight the role of controlled reagent stoichiometry and moisture-free conditions .

Tables for Key Parameters

Parameter Optimal Range Impact on Synthesis Reference
Temperature70–80°CHigher yields, slower degradation
Solvent PolarityPolar aprotic (e.g., DMF)Improved solubility and reaction rate
Catalyst Loading2–3 mol%Balances cost and efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.